Cas no 343334-82-7 (Spiro[2.5]octane-1-carboxylic acid, 1-cyano-, methyl ester)

Spiro[2.5]octane-1-carboxylic acid, 1-cyano-, methyl ester is a versatile organic compound with significant applications in the synthesis of pharmaceuticals and agrochemicals. This ester offers improved stability and enhanced reactivity compared to its parent compound, making it a valuable intermediate in organic synthesis. Its unique cyclic structure contributes to its unique physical and chemical properties, making it a preferred choice for targeted chemical transformations.
Spiro[2.5]octane-1-carboxylic acid, 1-cyano-, methyl ester structure
343334-82-7 structure
商品名:Spiro[2.5]octane-1-carboxylic acid, 1-cyano-, methyl ester
CAS番号:343334-82-7
MF:C11H15NO2
メガワット:193.242
CID:3944814

Spiro[2.5]octane-1-carboxylic acid, 1-cyano-, methyl ester 化学的及び物理的性質

名前と識別子

    • Spiro[2.5]octane-1-carboxylic acid, 1-cyano-, methyl ester

Spiro[2.5]octane-1-carboxylic acid, 1-cyano-, methyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-658562-1.0g
methyl 1-cyanospiro[2.5]octane-1-carboxylate
343334-82-7 95%
1.0g
$0.0 2023-02-02

Spiro[2.5]octane-1-carboxylic acid, 1-cyano-, methyl ester 関連文献

Spiro[2.5]octane-1-carboxylic acid, 1-cyano-, methyl esterに関する追加情報

Professional Introduction to Spiro[2.5]octane-1-carboxylic acid, 1-cyano-, methyl ester (CAS No. 343334-82-7)

Spironaphthalene derivatives have garnered significant attention in the field of pharmaceutical chemistry due to their unique structural and functional properties. Among these, Spiro[2.5]octane-1-carboxylic acid, 1-cyano-, methyl ester (CAS No. 343334-82-7) stands out as a compound of considerable interest. This spirocyclic ester, characterized by its intricate molecular framework, has been the subject of extensive research in recent years, particularly in the development of novel therapeutic agents.

The molecular structure of Spiro[2.5]octane-1-carboxylic acid, 1-cyano-, methyl ester consists of a spirocyclic core, which is a fused ring system comprising an octane and a naphthalene moiety. This unique arrangement imparts distinct stereochemical and electronic properties to the compound, making it a versatile scaffold for medicinal chemistry applications. The presence of a cyano group at the 1-position and a methyl ester at the 1-carboxyl position further enhances its reactivity and potential biological activity.

In recent years, there has been a surge in research focused on spirocyclic compounds due to their ability to exhibit potent pharmacological effects across various therapeutic domains. Studies have demonstrated that spirocyclic structures can effectively interact with biological targets, leading to the development of compounds with improved pharmacokinetic profiles and reduced side effects. Spiro[2.5]octane-1-carboxylic acid, 1-cyano-, methyl ester is no exception, with preliminary studies suggesting its potential in modulating enzyme activity and receptor binding.

One of the most compelling aspects of Spiro[2.5]octane-1-carboxylic acid, 1-cyano-, methyl ester is its versatility as a building block for more complex drug candidates. The spirocyclic core provides a rigid framework that can be modified through various chemical transformations to tailor specific biological activities. For instance, functionalization at the cyano and ester positions can lead to derivatives with enhanced solubility or targeted receptor affinity.

The cyano group in Spiro[2.5]octane-1-carboxylic acid, 1-cyano-, methyl ester serves as a versatile handle for further derivatization. It can be reduced to an amine or converted into other functional groups, allowing for the exploration of diverse chemical space. Similarly, the methyl ester can be hydrolyzed to yield a carboxylic acid, which can then be coupled with other pharmacophores to create novel molecules.

Recent advancements in computational chemistry have further facilitated the design and optimization of spirocyclic compounds like Spiro[2.5]octane-1-carboxylic acid, 1-cyano-, methyl ester. Molecular modeling techniques have enabled researchers to predict binding affinities and metabolic stability with high accuracy, thereby accelerating the drug discovery process. These computational tools have been instrumental in identifying promising derivatives and guiding synthetic strategies.

In addition to its synthetic utility, Spiro[2.5]octane-1-carboxylic acid, 1-cyano-, methyl ester has shown promise in preclinical studies as a potential therapeutic agent. Initial experiments have indicated that it may exhibit inhibitory effects on certain enzymes implicated in inflammatory and metabolic disorders. The compound's ability to modulate these pathways makes it an attractive candidate for further investigation in human disease models.

The development of novel pharmaceuticals often relies on innovative synthetic methodologies to access complex molecular architectures efficiently. In the case of Spiro[2.5]octane-1-carboxylic acid, 1-cyano-, methyl ester, several synthetic routes have been explored, each offering distinct advantages in terms of yield and scalability. Transition-metal-catalyzed reactions have emerged as particularly effective tools for constructing spirocyclic frameworks, providing access to high-quality intermediates with minimal byproducts.

The role of spectroscopic techniques in characterizing spirocyclic compounds cannot be overstated. Nuclear magnetic resonance (NMR) spectroscopy has been particularly valuable in confirming the structural integrity of Spiro[2.5]octane-1-carboxylic acid, 1-cyano-, methyl ester and its derivatives throughout the synthetic process. High-resolution mass spectrometry (HRMS) has also played a crucial role in verifying molecular weights and detecting impurities.

The future prospects for Spiro[2.5]octane-1-carboxylic acid, 1-cyano-, methyl ester are promising, with ongoing research aimed at expanding its therapeutic applications and optimizing its synthetic pathways. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovation in this area, leading to the discovery of novel drugs based on this intriguing scaffold.

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